F8-S40 Mpro Enzymatic IC50 Versus GC376: Quantified Potency Differential
F8-S40 exhibits an enzymatic IC50 of 10.88 μM against recombinant SARS-CoV-2 main protease [1]. In cross-study comparison with GC376, a well-characterized peptidomimetic Mpro inhibitor evaluated under similar FRET-based enzymatic assay conditions, GC376 demonstrates an IC50 of approximately 0.035 μM (35 nM) [2]. This represents an approximately 311-fold difference in intrinsic enzymatic potency.
| Evidence Dimension | SARS-CoV-2 Mpro enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10.88 μM |
| Comparator Or Baseline | GC376: IC50 ≈ 0.035 μM (35 nM) |
| Quantified Difference | ~311-fold (GC376 more potent) |
| Conditions | Recombinant SARS-CoV-2 Mpro; FRET-based enzymatic cleavage assay (purified enzyme system) |
Why This Matters
This quantifies F8-S40's positioning as a moderate-potency Mpro inhibitor suitable for studies requiring micromolar-range activity or comparator analysis against sub-micromolar inhibitors.
- [1] MedChemExpress. F8-S40 Product Page. Accessed 2025. View Source
- [2] Ma C, et al. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 2020;30(8):678-692. View Source
